molecular formula C20H25N5O4 B2542959 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-58-9

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide

Cat. No.: B2542959
CAS No.: 1021066-58-9
M. Wt: 399.451
InChI Key: SCTBRKYKNFXJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a pivalamide-linked ethoxy chain at position 4. The pivalamide moiety enhances metabolic stability, while the 3,4-dimethoxyphenyl group may contribute to hydrophobic interactions with binding pockets, a feature common in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-20(2,3)19(26)21-10-11-29-17-9-8-16-22-23-18(25(16)24-17)13-6-7-14(27-4)15(12-13)28-5/h6-9,12H,10-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBRKYKNFXJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

(a) Sulfonamide Derivatives

Compounds such as N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} () share the triazolo-pyridazine core but differ in substituents. These sulfonamides exhibit binding to PEF(S) via displacement of TNS, a fluorescent probe for allosteric sites. However, the target compound’s pivalamide group may confer superior metabolic resistance compared to sulfonamide-linked derivatives, which are prone to hydrolysis .

(b) Pyridazine-Based Analogues

Compounds like (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid () replace the triazolo-pyridazine with pyridazine rings. These derivatives show higher melting points (e.g., 253–255°C for triazolo-pyridazine vs. 187–189°C for pyridazine), suggesting enhanced crystallinity and stability in the triazolo series .

(c) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

C1632 () features a methyl-substituted triazolo-pyridazine core and a phenylacetamide side chain. While both C1632 and the target compound share affinity for kinase-related targets, the latter’s 3,4-dimethoxyphenyl group may improve solubility and membrane permeability due to increased polarity .

(d) Piperazine- and Morpholine-Substituted Derivatives

Compounds such as N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () incorporate basic nitrogen-containing groups. These substitutions enhance water solubility but may introduce off-target interactions with neurotransmitter receptors, a risk mitigated in the target compound by its neutral pivalamide group .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Melting Point (°C) Solubility ADME-Tox Profile
Target Compound 3,4-Dimethoxyphenyl, pivalamide Not reported Moderate (logP ~3.5) Low PAINs liabilities
Sulfonamide 1–5 () Sulfonamide, alkoxyethoxy 180–220 Low (logP ~4.2) Hydrolysis-prone
(E)-4b () Benzoylamino, dimethylpyrazole 253–255 Poor High crystallinity
C1632 () Methyl, phenylacetamide Not reported Moderate Potential CYP inhibition
Piperazine Derivative 15 () 4-Methylpiperazine 192–194 High CNS off-target risks

Preparation Methods

Hydrazine Intermediate Preparation

The synthesis begins with 6-chloropyridazin-3(2H)-one, which is treated with hydrazine hydrate in ethanol under reflux to yield 6-hydrazinylpyridazin-3(2H)-one. This intermediate is critical for subsequent cyclization.

Cyclocondensation with Carbonyl Components

Cyclization of 6-hydrazinylpyridazin-3(2H)-one with ethyl orthoacetate in the presence of catalytic acetic acid under reflux forms the triazolo[4,3-b]pyridazine core. Substituting ethyl orthoacetate with 3,4-dimethoxybenzoyl chloride introduces the aryl group at position 3. This step proceeds via initial acylation followed by intramolecular cyclodehydration.

Reaction Conditions

  • Solvent: Ethanol or toluene
  • Temperature: 80–100°C (reflux)
  • Catalyst: Acetic acid (5 mol%)
  • Yield: 70–85%

Installation of the Ethoxyethyl-Pivalamide Side Chain

Nucleophilic Substitution at Position 6

The 6-chloro intermediate undergoes nucleophilic displacement with 2-aminoethanol in dimethylformamide (DMF) at 60°C, yielding 6-(2-hydroxyethoxy)triazolopyridazine. Subsequent protection of the amine with pivaloyl chloride in dichloromethane (DCM) with triethylamine as a base furnishes the pivalamide group.

Optimization Notes

  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 12–18 hours
  • Yield: 65–78%

Mitsunobu Reaction for Ether Formation

For improved efficiency, the Mitsunobu reaction couples 6-hydroxytriazolopyridazine with 2-(pivalamido)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh conditions and enhances stereochemical control.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.58–7.12 (m, 3H, aryl-H), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.21 (s, 9H, pivaloyl).
  • HRMS : m/z calculated for C₂₄H₂₈N₅O₅ [M+H]⁺: 466.2089; found: 466.2092.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates confirms the triazolo[4,3-b]pyridazine framework. Key bond lengths (C–N: 1.34 Å, C–O: 1.43 Å) align with reported structures.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 85 98 Short step count
Suzuki Coupling 90 99 Regioselective aryl introduction
Mitsunobu Reaction 78 97 Mild conditions, stereoselectivity

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation oftriazolo[1,5-a]pyridazine isomers is minimized using bulky orthoesters (e.g., ethyl orthoacetate) and low-temperature cyclization.
  • Side Reactions during Alkylation : Over-alkylation at position 6 is suppressed by employing a large excess of 2-aminoethanol (3.0 equiv) and controlled heating.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.